CaMKK2-IN-1
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Overview
Description
CaMKK2-IN-1 is a selective inhibitor of calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2). This compound is significant in the study of various physiological and pathological processes, including energy balance, glucose metabolism, and cancer progression .
Preparation Methods
The synthesis of CaMKK2-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield . Industrial production methods for such inhibitors often involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness .
Chemical Reactions Analysis
CaMKK2-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction and conditions used .
Scientific Research Applications
CaMKK2-IN-1 has a wide range of scientific research applications:
Chemistry: It is used to study the biochemical pathways involving CaMKK2 and its role in various chemical reactions.
Biology: It helps in understanding the role of CaMKK2 in cellular processes such as metabolism, cell proliferation, and apoptosis.
Medicine: this compound is used in research related to metabolic diseases, cancer, and neurological disorders.
Industry: This compound is used in the development of new therapeutic agents targeting CaMKK2-related pathways.
Mechanism of Action
CaMKK2-IN-1 exerts its effects by selectively inhibiting the activity of CaMKK2. This inhibition prevents the phosphorylation and activation of downstream targets such as AMP-activated protein kinase (AMPK), calcium/calmodulin-dependent protein kinase 1 (CaMK1), and calcium/calmodulin-dependent protein kinase 4 (CaMK4). These pathways are crucial for maintaining cellular energy balance, glucose metabolism, and other physiological processes .
Comparison with Similar Compounds
CaMKK2-IN-1 is unique in its high selectivity and potency for CaMKK2 compared to other inhibitors. Similar compounds include:
STO-609: Another CaMKK2 inhibitor, but with lower selectivity and potency.
SGC-CAMKK2-1: A chemical probe for CaMKK2 with similar applications but different structural properties.
These compounds differ in their chemical structure, selectivity, and efficacy, making this compound a valuable tool for specific research applications .
Properties
Molecular Formula |
C22H22N2O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-cyclopentyl-4-(7-ethoxyquinazolin-4-yl)benzoic acid |
InChI |
InChI=1S/C22H22N2O3/c1-2-27-16-8-10-18-20(12-16)23-13-24-21(18)15-7-9-17(22(25)26)19(11-15)14-5-3-4-6-14/h7-14H,2-6H2,1H3,(H,25,26) |
InChI Key |
LIZGTJPPOJGDHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=NC=N2)C3=CC(=C(C=C3)C(=O)O)C4CCCC4 |
Origin of Product |
United States |
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